4-Fluoro-3-methylphenyl-(3-thienyl)methanol
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Overview
Description
4-Fluoro-3-methylphenyl-(3-thienyl)methanol is a specialized organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a thienyl group attached to a phenyl ring with a hydroxyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-methylphenyl-(3-thienyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 4-fluoro-3-methylphenyl with a thienyl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Ensuring the efficient use of reagents and minimizing by-products are key considerations in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-methylphenyl-(3-thienyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate, often used under acidic conditions.
Reduction: Reduction reactions may involve hydrogen gas in the presence of a metal catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as alkyl halides or amines.
Major Products Formed:
Oxidation: The major product is typically the corresponding carboxylic acid or ketone.
Reduction: The major product is often the corresponding alkane or amine.
Substitution: The major products include various substituted phenyl derivatives.
Scientific Research Applications
4-Fluoro-3-methylphenyl-(3-thienyl)methanol has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Fluoro-3-methylphenyl-(3-thienyl)methanol exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Fluoro-3-methylphenyl-(3-thienyl)methanol is unique due to its specific combination of functional groups. Similar compounds include:
3-Fluoro-4-methylphenyl-(3-thienyl)methanol: Similar structure but with a different position of the fluorine atom.
4-Fluoro-3-methylphenyl-(2-thienyl)methanol: Similar structure but with a different position of the thienyl group.
4-Fluoro-3-methylphenol: Lacks the thienyl group.
These compounds may exhibit different chemical and biological properties due to the variations in their molecular structures.
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Properties
IUPAC Name |
(4-fluoro-3-methylphenyl)-thiophen-3-ylmethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FOS/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBHOLJDODKZMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C2=CSC=C2)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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